Atg7-IN-2

Description

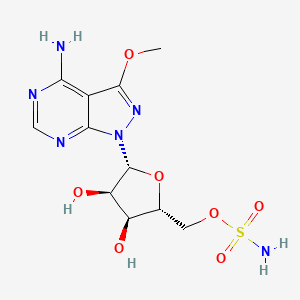

Structure

3D Structure

Properties

Molecular Formula |

C11H16N6O7S |

|---|---|

Molecular Weight |

376.35 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-3-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |

InChI |

InChI=1S/C11H16N6O7S/c1-22-10-5-8(12)14-3-15-9(5)17(16-10)11-7(19)6(18)4(24-11)2-23-25(13,20)21/h3-4,6-7,11,18-19H,2H2,1H3,(H2,12,14,15)(H2,13,20,21)/t4-,6-,7-,11-/m1/s1 |

InChI Key |

SVHOPJCSYNTLAH-RPKMEZRRSA-N |

Isomeric SMILES |

COC1=NN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)N)O)O |

Canonical SMILES |

COC1=NN(C2=NC=NC(=C21)N)C3C(C(C(O3)COS(=O)(=O)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Atg7-IN-2: A Technical Guide to its Autophagy Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Atg7, an E1-like activating enzyme, is a pivotal protein in the autophagy pathway, initiating the ubiquitination-like reactions essential for autophagosome formation. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making the modulation of this pathway a significant therapeutic target. Atg7-IN-2 is a potent and specific small molecule inhibitor of Atg7. This technical guide provides an in-depth overview of the this compound autophagy inhibition pathway, its mechanism of action, and detailed experimental protocols for its characterization.

The Atg7-Mediated Autophagy Pathway

Atg7 functions as a critical initiator of two ubiquitin-like conjugation systems essential for the formation of the autophagosome. The primary role of Atg7 is to activate Atg8 (LC3/GABARAP) family proteins and Atg12. This activation involves the adenylation of the C-terminal glycine of these proteins, followed by the formation of a thioester bond between Atg7 and the activated protein. Subsequently, Atg7 transfers the activated Atg12 to the E2-like enzyme Atg10, which then conjugates it to Atg5. The resulting Atg12-Atg5 conjugate, along with Atg16L1, forms a complex that acts as an E3-like ligase for the lipidation of Atg8. In a parallel process, Atg7 transfers activated Atg8 to the E2-like enzyme Atg3, which then conjugates it to phosphatidylethanolamine (PE) on the phagophore membrane. This lipidated form of Atg8, known as LC3-II, is a hallmark of autophagy and is crucial for the elongation and closure of the autophagosome.[1][2][3]

Beyond its canonical role in autophagy, Atg7 also exhibits autophagy-independent functions. Notably, Atg7 can interact with the tumor suppressor protein p53, modulating its activity to regulate cell cycle arrest and apoptosis.[2][4] This interaction underscores the multifaceted role of Atg7 in cellular physiology.

This compound: Mechanism of Inhibition

This compound is a potent inhibitor of the E1-like enzymatic activity of Atg7.[5] By binding to Atg7, it directly blocks the initial adenylation and thioester bond formation steps, thereby preventing the activation of both Atg8 and Atg12. This inhibition effectively halts the downstream processes of LC3 lipidation and Atg12-Atg5 conjugation, leading to a complete blockade of autophagosome formation and the subsequent degradation of cellular components.

Quantitative Data for this compound

The inhibitory potency of this compound has been characterized in various biochemical and cell-based assays.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Atg7 inhibition) | 0.089 µM | Biochemical Assay | [5] |

| IC50 (ATG7-ATG8 thioester formation) | 0.335 µM | HEK293 cells | [5] |

| IC50 (LC3B lipidation) | 2.6 µM | H4 cells | [5] |

| EC50 (Cell viability reduction) | 2.6 µM | H1650 cells | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Atg7 Activity Assay

This protocol is designed to measure the E1-like activity of Atg7 by monitoring the formation of the Atg7-Atg8 thioester intermediate.

Materials:

-

Recombinant human Atg7

-

Recombinant human Atg8 (LC3B)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound

-

SDS-PAGE reagents

-

Western blot reagents

-

Anti-Atg8 (LC3B) antibody

Procedure:

-

Prepare a reaction mixture containing Atg7 (e.g., 100 nM) and Atg8 (e.g., 1 µM) in assay buffer.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding non-reducing SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Atg8 (LC3B) antibody to detect the higher molecular weight Atg7-Atg8 thioester conjugate.

-

Quantify the band intensities to determine the IC50 of this compound.

LC3 Lipidation Assay (Western Blot)

This protocol assesses the effect of this compound on the conversion of LC3-I to LC3-II in cultured cells, a key indicator of autophagy inhibition.[3][6]

Materials:

-

H4 or other suitable cell line

-

Complete cell culture medium

-

This compound

-

Autophagy inducer (e.g., rapamycin or starvation medium - EBSS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE reagents

-

Western blot reagents

-

Anti-LC3B antibody

-

Anti-GAPDH or β-actin antibody (loading control)

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Induce autophagy by treating with rapamycin (e.g., 100 nM) or by replacing the medium with Earle's Balanced Salt Solution (EBSS) for 2-4 hours. Include a non-induced control.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Load equal amounts of protein onto an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against LC3B and a loading control.

-

Incubate with appropriate secondary antibodies and visualize the bands.

-

Quantify the ratio of LC3-II to the loading control to assess the degree of autophagy inhibition.

Cell Viability Assay

This protocol measures the effect of this compound on the viability of cancer cell lines, such as NCI-H1650.[5][7]

Materials:

-

NCI-H1650 or other cancer cell line

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTiter-Glo®)

-

Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

For an MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Affinity Purification-Mass Spectrometry (AP-MS) for Atg7 Interactome

This protocol can be used to identify proteins that interact with Atg7 and how these interactions are affected by this compound.

Materials:

-

Cells expressing tagged-Atg7 (e.g., FLAG-Atg7 or Myc-Atg7)

-

This compound

-

Lysis buffer for co-immunoprecipitation (Co-IP)

-

Antibody-conjugated beads (e.g., anti-FLAG M2 affinity gel)

-

Wash buffers

-

Elution buffer

-

Mass spectrometry reagents and equipment

Procedure:

-

Culture cells expressing tagged-Atg7.

-

Treat cells with this compound or vehicle for a specified time.

-

Lyse the cells and perform immunoprecipitation of the tagged-Atg7 using antibody-conjugated beads.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the protein complexes from the beads.

-

Prepare the eluates for mass spectrometry analysis (e.g., by in-gel or in-solution digestion).

-

Analyze the samples by LC-MS/MS to identify the co-purified proteins.

-

Compare the interactomes from this compound-treated and vehicle-treated cells to identify changes in protein-protein interactions.

Conclusion

This compound is a valuable research tool for dissecting the intricate roles of autophagy in health and disease. Its potent and specific inhibition of Atg7 allows for the precise modulation of the autophagy pathway, facilitating studies into its downstream consequences. The experimental protocols provided in this guide offer a framework for researchers to characterize the effects of this compound and to further explore the therapeutic potential of targeting Atg7. A thorough understanding of the this compound inhibition pathway is crucial for the development of novel therapeutics aimed at modulating autophagy for the treatment of a wide range of human pathologies.

References

- 1. Mouse ATG7 (Autophagy Related Protein 7) ELISA Kit - 48 Tests | Medical Look [medical-look.com]

- 2. NCI-H1650 In Vitro PI Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Atg7-IN-2: A Selective Inhibitor of the Core Autophagy E1-like Enzyme ATG7

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular catabolic process responsible for the degradation and recycling of cytoplasmic components, playing a critical role in cellular homeostasis.[1][2] The E1-like activating enzyme, Autophagy Related 7 (ATG7), is a cornerstone of the autophagy machinery, essential for two crucial ubiquitin-like conjugation systems that drive autophagosome formation.[1][3] Its central role has made it a compelling target for therapeutic intervention in diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders.[4][5] This document provides a comprehensive technical overview of Atg7-IN-2, a potent and selective inhibitor of ATG7, summarizing its biochemical and cellular activity, detailing relevant experimental protocols, and visualizing its mechanism of action within the broader autophagy signaling pathway.

Introduction to ATG7 and its Role in Autophagy

Macroautophagy, the most studied form of autophagy, involves the sequestration of cytoplasmic cargo into a double-membraned vesicle known as an autophagosome, which then fuses with a lysosome for degradation.[2] The formation of the autophagosome is orchestrated by a core set of Autophagy-Related (ATG) proteins.[3]

ATG7 functions as the sole E1-like enzyme in this process, initiating two parallel ubiquitin-like conjugation cascades:

-

The ATG12-ATG5 System: ATG7 adenylates and activates ATG12, transferring it to the E2-like enzyme ATG10. ATG10 then conjugates ATG12 to ATG5. This ATG12-ATG5 conjugate forms a larger complex with ATG16L1, which acts as an E3-like ligase.[2][3][4]

-

The ATG8 (LC3/GABARAP) System: ATG7 adenylates pro-LC3 (after its cleavage by ATG4) and transfers it to the E2-like enzyme ATG3.[4][6] The ATG12-ATG5-ATG16L1 complex facilitates the final step, where ATG3 conjugates LC3 to phosphatidylethanolamine (PE) on the burgeoning autophagosome membrane.[2] This lipidated form, known as LC3-II, is a hallmark of autophagosome formation.[2][6]

Given that ATG7 is indispensable for both of these critical pathways, its inhibition effectively halts the autophagic process at an early stage.[4][6]

This compound: Quantitative Inhibitory Profile

This compound (also referred to as compound 1 in some literature) has been identified as a potent inhibitor of ATG7.[7][8] Its efficacy has been quantified across biochemical and cellular assays.

| Parameter | Value (µM) | Assay Description | Cell Line / System | Reference(s) |

| IC₅₀ | 0.089 | Potent ATG7 inhibitor activity. | Biochemical Assay | [7][8] |

| IC₅₀ | 0.335 | Inhibition of ATG7-ATG8 thioester formation. | HEK293 Cells | [7] |

| IC₅₀ | 2.6 | Suppression of LC3B lipidation. | H4 Cells | [7] |

| EC₅₀ | 5.94 | Antiproliferative activity (reduction in cell viability after 72 hrs). | NCI-H1650 Cells | [7] |

Note: IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) values can vary based on experimental conditions and assay types.[9][10][11]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the E1-like enzymatic activity of ATG7. This leads to a blockade of the downstream autophagy cascade. Specifically, this compound has been shown to:

-

Inhibit ATG7-ATG8 Thioester Formation: It prevents the crucial step where activated ATG8 (LC3) is covalently linked to ATG7 before being transferred to ATG3.[7]

-

Suppress LC3B Lipidation: By blocking the initial activation step, this compound effectively prevents the conversion of LC3-I to the membrane-bound, lipidated LC3-II form.[7] This halts the elongation and maturation of the autophagosome.

The following diagrams illustrate the canonical autophagy pathway and the specific point of intervention by this compound.

Caption: The ATG7-centric autophagy signaling pathway.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize this compound, based on standard laboratory practices and the assay descriptions provided in the literature.[7]

Biochemical ATG7 Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of ATG7 in a cell-free system (determines biochemical IC₅₀).

-

Methodology:

-

Reagents: Recombinant human ATG7, ATG3, and LC3B proteins; ATP; reaction buffer (e.g., Tris-HCl, MgCl₂, DTT); liposomes containing phosphatidylethanolamine (PE).

-

Procedure: a. Serially dilute this compound in DMSO to create a range of concentrations. b. In a microplate, combine ATG7, LC3B, and ATP with the various concentrations of this compound or vehicle control (DMSO). c. Initiate the activation reaction by incubating at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the ATG7-LC3B thioester intermediate. d. Add ATG3 and PE-containing liposomes to the reaction. Incubate further to allow for the transfer of LC3B from ATG7 to ATG3 and subsequent lipidation.

-

Detection: The formation of LC3B-II (lipidated LC3B) is quantified. This can be achieved through various methods, such as Western blot analysis probing for LC3B or fluorescence-based assays using tagged proteins.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

Cellular ATG7-ATG8 Thioester Formation Assay

-

Objective: To measure the ability of this compound to inhibit the formation of the ATG7-LC3 conjugate inside living cells (determines cellular IC₅₀).

-

Methodology:

-

Cell Culture: Culture cells (e.g., HEK293) in appropriate growth medium.

-

Treatment: Treat cells with serial dilutions of this compound or vehicle control for a specified duration.

-

Lysis: Lyse the cells under non-reducing conditions to preserve the thioester bond between ATG7 and LC3.

-

Detection: Perform non-reducing SDS-PAGE followed by Western blot analysis. Probe the membrane with an antibody specific to ATG7. The ATG7-LC3 conjugate will appear as a higher molecular weight band compared to ATG7 alone.

-

Data Analysis: Quantify the band intensity of the ATG7-LC3 conjugate relative to total ATG7 or a loading control (e.g., actin). Calculate the percentage of inhibition at each concentration and determine the IC₅₀ as described above.

-

Cellular LC3B Lipidation Assay

-

Objective: To assess the downstream effect of ATG7 inhibition on the conversion of LC3-I to LC3-II in cells.

-

Methodology:

-

Cell Culture: Culture cells (e.g., H4 neuroglioma cells) in appropriate growth medium.

-

Treatment: Treat cells with various concentrations of this compound. It is common to include an autophagy inducer (e.g., starvation medium, Torin1) and a lysosomal inhibitor (e.g., Bafilomycin A1) to measure autophagic flux.

-

Lysis: Lyse the cells using a standard RIPA buffer containing protease inhibitors.

-

Detection: Perform SDS-PAGE and Western blot analysis. Probe the membrane with an antibody that detects both LC3-I (upper band) and LC3-II (lower band).

-

Data Analysis: Quantify the band intensities. The ratio of LC3-II to LC3-I (or to a loading control like actin) is used as a measure of autophagy. Determine the concentration of this compound that causes a 50% reduction in this ratio.

-

Cell Viability / Antiproliferative Assay

-

Objective: To determine the effect of this compound on the viability or proliferation of a cancer cell line (determines EC₅₀).

-

Methodology:

-

Cell Culture: Seed cells (e.g., NCI-H1650) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for a prolonged period (e.g., 72 hours).[7]

-

Detection: Use a commercial cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the results to vehicle-treated control cells and plot cell viability against inhibitor concentration to calculate the EC₅₀.

-

Caption: Generalized experimental workflow for inhibitor characterization.

Conclusion

This compound is a valuable chemical probe for studying the intricate roles of autophagy in health and disease. Its demonstrated potency in both biochemical and cellular contexts makes it an effective tool for modulating the autophagy pathway. The detailed protocols and mechanistic insights provided in this guide serve as a resource for researchers aiming to utilize this compound in their investigations, from basic science explorations of autophagy-dependent processes to preclinical assessments in drug development programs. As with any inhibitor, careful experimental design and consideration of cell-type specific effects are paramount for generating robust and interpretable data.

References

- 1. ATG7 - Wikipedia [en.wikipedia.org]

- 2. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Autophagy Signaling Pathway [bio-techne.com]

- 4. embopress.org [embopress.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Nordic Biosite [nordicbiosite.com]

- 9. researchgate.net [researchgate.net]

- 10. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Atg7-IN-2: A Potent and Selective Inhibitor of Autophagy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Autophagy, a cellular self-degradation process, plays a critical role in cellular homeostasis and has been implicated in a variety of diseases, including cancer and neurodegenerative disorders. Autophagy-related gene 7 (Atg7) is a key E1-like activating enzyme essential for the initiation of autophagosome formation. Atg7-IN-2 is a potent and selective inhibitor of Atg7, making it a valuable tool for studying the role of autophagy in health and disease, and a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and data analysis.

Introduction

Autophagy is a highly conserved catabolic process that involves the sequestration of cytoplasmic components within double-membraned vesicles, known as autophagosomes, and their subsequent delivery to the lysosome for degradation and recycling. This process is crucial for maintaining cellular homeostasis by eliminating damaged organelles, protein aggregates, and invading pathogens. Dysregulation of autophagy has been linked to a wide range of human pathologies, making it an attractive target for therapeutic intervention.

Atg7 is a pivotal enzyme in the autophagy pathway, functioning as an E1-like activating enzyme for two ubiquitin-like conjugation systems: the Atg8 (LC3/GABARAP) and Atg12 systems.[1] These systems are essential for the formation and elongation of the autophagosome membrane.[1] Given its central role, the inhibition of Atg7 presents a promising strategy for modulating autophagy.

This compound, a pyrazolopyrimidine sulfamate derivative, has emerged as a potent and selective inhibitor of Atg7.[2] This document serves as an in-depth technical guide to the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | [(2R,3S,4R,5R)-5-(4-amino-3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl sulfamate | [2] |

| Molecular Formula | C11H16N6O7S | [3] |

| Molecular Weight | 376.35 g/mol | [2] |

| CAS Number | 2226227-75-2 | [3] |

| Appearance | White to off-white solid | [2] |

Discovery and Synthesis

This compound was identified through the discovery and optimization of pyrazolopyrimidine sulfamates as Atg7 inhibitors. The synthesis of this compound involves a multi-step process, the full details of which are provided in the supplementary information of the primary publication by Huang SC, et al. in Bioorganic & Medicinal Chemistry, 2020. While the specific step-by-step protocol is not publicly available, the general synthetic scheme can be inferred from the publication.

Diagram: this compound Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Quantitative Data

This compound exhibits potent and selective inhibition of Atg7 and downstream autophagic processes. Its biological activity has been characterized through various enzymatic and cell-based assays.

| Assay | System | Endpoint | Value | Reference |

| Atg7 Enzymatic Assay | Biochemical | IC50 | 0.089 µM | [4] |

| ATG7-ATG8 Thioester Formation | HEK293 cells | IC50 | 0.335 µM | [2][4] |

| LC3B Lipidation | H4 cells | IC50 | 2.6 µM | [2][4] |

| Cell Viability | NCI-H1650 cells | EC50 | 2.6 µM (72 hrs) | [2][4] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the E1-like enzymatic activity of Atg7. This inhibition disrupts the two critical ubiquitin-like conjugation systems required for autophagosome formation.[1] Specifically, this compound prevents the formation of the Atg7-Atg8 thioester intermediate, a crucial step for the subsequent lipidation of LC3B (a mammalian homolog of Atg8) to form LC3-II, which is incorporated into the autophagosome membrane.

Diagram: Atg7 Signaling Pathway and Point of Inhibition by this compound

Caption: this compound inhibits both the Atg12 and Atg8 conjugation systems.

Experimental Protocols

Atg7-ATG8 Thioester Formation Assay

Note: A detailed, step-by-step protocol for this specific assay with this compound is not publicly available. The following is a generalized protocol based on the principles of E1 enzyme activity assays.

Objective: To determine the IC50 of this compound for the inhibition of Atg7-Atg8 thioester bond formation.

Principle: This assay measures the ATP-dependent formation of a covalent thioester intermediate between Atg7 and Atg8. The inhibition of this reaction by this compound is quantified.

Materials:

-

Recombinant human Atg7 protein

-

Recombinant human Atg8 (LC3B) protein

-

ATP

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, DTT)

-

This compound (in DMSO)

-

Non-reducing SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Western blot apparatus and reagents

-

Anti-Atg8/LC3B antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare a reaction mixture containing assay buffer, Atg7, and Atg8.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding a final concentration of ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding non-reducing SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE. The Atg7-Atg8 thioester conjugate will migrate at a higher molecular weight than Atg8 alone.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-Atg8/LC3B antibody.

-

Detect the bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity of the Atg7-Atg8 conjugate.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

LC3B Lipidation Assay (Western Blot)

Objective: To assess the effect of this compound on the conversion of LC3-I to LC3-II in cultured cells.

Materials:

-

H4 neuroglioma cells (or other suitable cell line)

-

Complete cell culture medium

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE loading buffer

-

SDS-PAGE gels (12-15% acrylamide recommended for better separation of LC3-I and LC3-II)

-

Western blot apparatus and reagents

-

Primary antibody: Rabbit anti-LC3B

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Seed H4 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the bands using a chemiluminescent substrate.

-

Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to LC3-I (or to a loading control like actin) is used as an indicator of autophagy.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of this compound on the viability of NCI-H1650 cells.

Materials:

-

NCI-H1650 cells

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

This compound (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed NCI-H1650 cells in opaque-walled 96-well plates at a predetermined density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the EC50 value.

Conclusion

This compound is a valuable research tool for the specific inhibition of Atg7 and the study of autophagy-dependent cellular processes. Its well-characterized in vitro and cellular activities, coupled with the availability of robust assays for its evaluation, make it an important compound for academic and industrial researchers. This technical guide provides a comprehensive resource for the synthesis, characterization, and application of this compound in the investigation of autophagy and its role in human disease. Further studies exploring the in vivo efficacy and pharmacokinetic properties of this compound and its analogs are warranted to assess their therapeutic potential.

References

Atg7-IN-2: A Technical Guide to Target Specificity and Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atg7-IN-2 is a potent and selective small-molecule inhibitor of Autophagy-related protein 7 (Atg7), a crucial E1-like activating enzyme in the autophagy pathway. By targeting Atg7, this compound effectively blocks the formation of autophagosomes, making it a valuable tool for studying the role of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases. This document provides a comprehensive technical overview of this compound, including its target specificity, available binding data, and detailed protocols for key experimental assays.

Target Specificity and Quantitative Data

This compound, also referred to as compound 1 in its discovery publication, demonstrates potent inhibition of the Atg7 enzyme and downstream autophagic processes. The compound belongs to a class of pyrazolopyrimidine sulfamates designed to target the E1-like activity of Atg7.[1][2] Its inhibitory effects have been quantified through various biochemical and cell-based assays.

Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay System | Source |

| IC50 (Atg7) | 0.089 µM | Biochemical Assay | [1][3] |

| IC50 | 0.335 µM | ATG7-ATG8 Thioester Formation (HEK293 cells) | [3] |

| IC50 | 2.6 µM | LC3B Lipidation (H4 cells) | [3] |

| EC50 | 2.6 µM | Cell Viability (H1650 cells) | [3] |

Mechanism of Action and Binding Site

This compound functions by directly inhibiting the enzymatic activity of Atg7. Atg7 is essential for two critical ubiquitin-like conjugation systems required for autophagosome formation: the conjugation of Atg12 to Atg5 and the lipidation of LC3/GABARAP family proteins (Atg8s) to form LC3-II. By inhibiting Atg7, this compound prevents the formation of these conjugates, thereby halting the elongation and closure of the autophagosome.

Binding Site: The precise binding site of this compound on the Atg7 protein has not been explicitly detailed in the public domain literature. Structural biology studies, such as X-ray crystallography of an inhibitor-bound Atg7, would be required to definitively identify the binding pocket. However, it is understood that this compound interferes with the E1-like enzymatic function of Atg7, which involves ATP binding and the subsequent adenylation and transfer of ubiquitin-like proteins.

Atg7 Protein Domain Architecture

To provide context for potential binding interactions, the known functional domains of Atg7 are illustrated below. Atg7 functions as a homodimer and contains a unique N-terminal domain (NTD) responsible for E2 (Atg3 and Atg10) recruitment, and a C-terminal domain (CTD) which comprises the adenylation domain (AD) and the extreme C-terminal domain (ECTD).

Signaling Pathway

This compound intervenes at a critical upstream step in the macroautophagy pathway. The diagram below illustrates the canonical autophagy pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key assays used to characterize the inhibitory activity of this compound.

In Vitro Atg7 Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This biochemical assay quantifies the E1-like activity of Atg7. While the exact proprietary assay details from the primary literature are not fully disclosed, a general protocol for an HTRF-based E1 enzyme assay is as follows.

Principle: This assay measures the formation of the Atg7-Atg8 thioester intermediate. Recombinant Atg7 is incubated with ATP and a fluorescently-labeled Atg8 substrate. A second antibody, also fluorescently labeled, recognizes the activated Atg8, bringing the two fluorophores into proximity and generating a FRET signal. An inhibitor will prevent this interaction, leading to a decrease in the HTRF signal.

Materials:

-

Recombinant human Atg7 protein

-

Recombinant human Atg8 (e.g., LC3B) labeled with a donor fluorophore (e.g., Terbium cryptate)

-

Anti-tag antibody (e.g., anti-His) labeled with an acceptor fluorophore (e.g., d2)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 0.05% Tween-20, 1 mM DTT)

-

This compound or other test compounds

-

384-well low volume white microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add 2 µL of the compound dilutions.

-

Add 4 µL of a solution containing the donor-labeled Atg8 and ATP in assay buffer.

-

Initiate the reaction by adding 4 µL of recombinant Atg7 enzyme in assay buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Stop the reaction and detect the product by adding 10 µL of the acceptor-labeled antibody solution.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and plot the results against inhibitor concentration to determine the IC50 value.

Cellular LC3B Puncta Formation Assay (Immunofluorescence)

This cell-based imaging assay visualizes the formation of autophagosomes by detecting the relocalization of LC3B to punctate structures.

Principle: Upon autophagy induction, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosomal membrane, appearing as distinct puncta. Inhibition of Atg7 prevents LC3-II formation and thus reduces the number of puncta.

Materials:

-

H4 human neuroglioma cells (or other suitable cell line)

-

DMEM with 10% FBS and Penicillin/Streptomycin

-

This compound

-

Autophagy inducer (e.g., starvation medium like EBSS) or mTOR inhibitor (e.g., Torin1)

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 1% BSA in PBS

-

Primary Antibody: Rabbit anti-LC3B

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

Nuclear Stain: DAPI

-

Mounting Medium

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed H4 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified pre-incubation time.

-

Induce autophagy by replacing the medium with starvation medium or by adding a chemical inducer, and incubate for the desired time (e.g., 6 hours).[4]

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[5]

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 1 hour at room temperature.[5]

-

Incubate with primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[5]

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS and once with distilled water.

-

Mount coverslips onto microscope slides using mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of LC3B puncta per cell using image analysis software (e.g., ImageJ, CellProfiler). At least 50 cells per condition should be analyzed.[5]

Cellular p62 (SQSTM1) Accumulation Assay (Western Blot)

This assay measures the levels of the autophagy substrate p62.

Principle: p62 is a cargo receptor that is incorporated into autophagosomes and degraded upon fusion with lysosomes. Inhibition of autophagy leads to the accumulation of p62.[1]

Materials:

-

SKOV-3 cells (or other suitable cell line)

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST

-

Primary Antibodies: Rabbit anti-p62, Mouse anti-GAPDH (or other loading control)

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate (ECL)

-

Chemiluminescence detection system

Procedure:

-

Seed SKOV-3 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations for the desired time (e.g., 48 hours).[4]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary anti-p62 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

To check for equal loading, probe the same membrane with an antibody against a housekeeping protein like GAPDH.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a potential Atg7 inhibitor like this compound.

References

Atg7-IN-2: A Technical Guide to its Effects on LC3 Lipidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. A key step in the autophagy pathway is the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3), converting it from the cytosolic form (LC3-I) to the autophagosome membrane-associated form (LC3-II). This conversion is a hallmark of autophagosome formation and is critically dependent on the E1-like activating enzyme, Autophagy-related 7 (Atg7). Atg7-IN-2 is a potent and selective inhibitor of Atg7, making it a valuable tool for studying the role of autophagy in various biological processes and as a potential therapeutic agent. This technical guide provides an in-depth overview of the effects of this compound on LC3 lipidation, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

Atg7 functions as an E1-like enzyme, activating two ubiquitin-like proteins, Atg8 (including its mammalian homolog LC3) and Atg12. In the LC3 conjugation system, Atg7 adenylates the C-terminal glycine of LC3-I and forms a thioester bond with it. Subsequently, Atg7 transfers the activated LC3 to the E2-like conjugating enzyme, Atg3. Finally, the Atg12-Atg5-Atg16L1 E3-like ligase complex facilitates the covalent conjugation of LC3 to phosphatidylethanolamine (PE) on the autophagosomal membrane, resulting in the formation of LC3-II. This compound directly inhibits the enzymatic activity of Atg7, thereby blocking the initial activation step of LC3 and preventing its subsequent lipidation. This leads to a dose-dependent reduction in LC3-II levels and an accumulation of autophagic substrates like p62/SQSTM1.

Quantitative Data on this compound Activity

The inhibitory effects of this compound on Atg7 activity and the downstream process of LC3 lipidation have been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data from seminal studies.

| Assay Type | System | Target | Parameter | Value | Reference |

| Biochemical Assay | In vitro | Atg7 | IC50 | 0.089 µM | [1] |

| Biochemical Assay | HEK293 cells | ATG7-ATG8 thioester formation | IC50 | 0.335 µM | [1] |

| Cellular Assay | H4 cells | LC3B lipidation | IC50 | 2.6 µM | [1] |

| Cellular Assay | NCI-H1650 cells | Cell viability | EC50 | 2.6 µM | [1] |

Table 1: Inhibitory Concentrations of this compound

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Canonical autophagy pathway highlighting Atg7's role and this compound's inhibitory action.

Caption: Experimental workflow to assess this compound's effect on LC3 lipidation and p62 levels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's effects on LC3 lipidation.

In Vitro ATG7-ATG8 Thioester Formation Assay

This assay biochemically assesses the direct inhibitory effect of this compound on the formation of the thioester intermediate between Atg7 and its substrate, Atg8 (LC3).

-

Materials:

-

Recombinant human ATG7 protein

-

Recombinant human ATG8 (LC3B) protein

-

ATP (Adenosine triphosphate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

This compound (dissolved in DMSO)

-

4x NuPAGE LDS Sample Buffer

-

NuPAGE 4-12% Bis-Tris Gel

-

MES SDS Running Buffer

-

Anti-His antibody (for detecting His-tagged proteins)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

-

Procedure:

-

Prepare a reaction mixture containing ATG7 (e.g., 100 nM) and ATG8 (e.g., 1 µM) in the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding 4x NuPAGE LDS Sample Buffer and heating at 70°C for 10 minutes.

-

Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the protein tag (e.g., anti-His) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the formation of the higher molecular weight ATG7-ATG8 thioester band using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the IC50 of this compound.

-

Cellular LC3B Lipidation Assay (Western Blot)

This assay measures the levels of LC3-II in cells treated with this compound to determine its effect on LC3 lipidation in a cellular context.

-

Materials:

-

H4 human neuroglioma cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer

-

15% SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescence substrate

-

-

Procedure:

-

Seed H4 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-range of this compound or DMSO for the desired time (e.g., 6 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Normalize the protein concentrations and add 4x Laemmli sample buffer. Boil the samples for 5 minutes.

-

Load equal amounts of protein onto a 15% SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against LC3B (e.g., 1:1000 dilution) and β-actin (e.g., 1:5000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescence system.

-

Quantify the band intensities of LC3-II and normalize to the loading control (β-actin). Calculate the IC50 value for the inhibition of LC3B lipidation.

-

LC3B Puncta Formation Assay (Immunofluorescence)

This microscopy-based assay visualizes the effect of this compound on the formation of LC3-positive puncta, which represent autophagosomes.

-

Materials:

-

H4 cells

-

Glass coverslips in 24-well plates

-

This compound (dissolved in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 5% BSA in PBS

-

Primary antibody: Rabbit anti-LC3B

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Seed H4 cells on glass coverslips in 24-well plates.

-

Treat the cells with various concentrations of this compound or DMSO for 6 hours.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 5% BSA for 1 hour.

-

Incubate with rabbit anti-LC3B antibody (e.g., 1:200 dilution in blocking buffer) overnight at 4°C.

-

Wash with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody (e.g., 1:1000 dilution) for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on glass slides using antifade mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of LC3B puncta per cell using image analysis software.

-

Conclusion

This compound is a specific and potent inhibitor of the E1-like enzyme Atg7, effectively blocking the initial and essential step of LC3 lipidation in the autophagy pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals aiming to utilize this compound as a tool to investigate the intricate roles of autophagy in health and disease. The provided diagrams offer a clear visual framework for understanding the mechanism of action of this compound and the experimental approaches to study its effects. The methodologies outlined here can be adapted to various cellular contexts to further elucidate the therapeutic potential of targeting Atg7 in different pathological conditions.

References

The Role of Atg7-IN-2 in Blocking Autophagosome Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. A key protein in this pathway is Autophagy-related 7 (Atg7), which functions as an E1-like activating enzyme essential for two ubiquitin-like conjugation systems: the Atg12-Atg5-Atg16L1 complex formation and the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3). Both pathways are indispensable for the formation of the autophagosome, the hallmark double-membraned vesicle of autophagy. Dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the modulation of this pathway a promising therapeutic strategy. Atg7-IN-2 is a potent and specific small-molecule inhibitor of Atg7, offering a valuable tool for studying the intricacies of autophagy and as a potential starting point for drug development. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its activity, and detailed protocols for key experiments to assess its effects on autophagosome formation.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the E1-like enzymatic activity of Atg7.[1][2] This inhibition disrupts the downstream conjugation cascades that are critical for the elongation and closure of the autophagosome membrane.

The primary consequences of Atg7 inhibition by this compound are:

-

Inhibition of Atg7-Atg8 Thioester Formation: this compound blocks the formation of the thioester conjugate between Atg7 and Atg8 (the mammalian homolog of which is LC3). This is a crucial initial step for the subsequent transfer of LC3 to the E2-like enzyme, Atg3.[3]

-

Suppression of LC3B Lipidation: By preventing the activation of LC3B, this compound ultimately inhibits its conjugation to phosphatidylethanolamine (PE), a process known as lipidation.[3] LC3B lipidation (conversion from LC3B-I to LC3B-II) is essential for its insertion into the autophagosomal membrane and for the recruitment of autophagy receptors and cargo.

-

Blockade of Autophagosome Formation: The absence of lipidated LC3B on the phagophore membrane stalls the elongation and maturation of the autophagosome, leading to an accumulation of immature autophagic structures and a failure to sequester cytoplasmic contents for degradation.

Quantitative Data Presentation

The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay Description | Reference |

| IC50 (Atg7) | 0.089 µM | Potent ATG7 inhibitor. | [3][4] |

| IC50 (HEK293 cells) | 0.335 µM | Inhibition of ATG7-ATG8 thioester formation. | [3] |

| IC50 (H4 cells) | 2.6 µM | Suppression of LC3B lipidation. | [3] |

| EC50 (NCI-H1650 cells) | 2.6 µM | Reduction in cell viability. | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the autophagy signaling pathway, highlighting the point of intervention for this compound, and a typical experimental workflow for evaluating its efficacy.

Caption: Autophagy signaling pathway with this compound inhibition point.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Western Blot for LC3B Lipidation and p62 Accumulation

This protocol is designed to quantitatively assess the effect of this compound on the conversion of LC3B-I to LC3B-II and the accumulation of the autophagy substrate p62/SQSTM1.

Materials:

-

Cells of interest (e.g., H4, HeLa, HEK293)

-

This compound

-

DMSO (vehicle control)

-

Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) or other autophagy inducers (e.g., rapamycin)

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (15% or gradient gels are recommended for resolving LC3B-I and -II)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

-

Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 6-24 hours). Include positive controls for autophagy induction (starvation) and negative controls.

-

To assess autophagic flux, a set of wells should be co-treated with a lysosomal inhibitor for the last 2-4 hours of the this compound treatment.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly in 100-200 µL of ice-cold RIPA buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Run the gel until adequate separation of LC3B-I (16-18 kDa) and LC3B-II (14-16 kDa) is achieved.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Calculate the LC3B-II/LC3B-I ratio or normalize LC3B-II to the loading control. Analyze the levels of p62, which are expected to increase with autophagy inhibition.

-

Immunofluorescence for LC3B Puncta Formation

This protocol allows for the visualization and quantification of autophagosomes as discrete LC3B-positive puncta within cells.

Materials:

-

Cells of interest

-

Glass coverslips

-

This compound

-

DMSO

-

Starvation medium or other autophagy inducers

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3B

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on sterile glass coverslips in 24-well plates.

-

Allow cells to adhere and reach 50-60% confluency.

-

Treat cells with this compound, DMSO, or autophagy inducers as described in the western blot protocol.

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-LC3B antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Incubate with DAPI for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope.

-

-

Analysis:

-

Acquire images from multiple random fields for each condition.

-

Quantify the number of LC3B puncta per cell using image analysis software (e.g., ImageJ). An increase in diffuse cytoplasmic LC3B staining and a decrease in the number of distinct puncta are expected with this compound treatment, indicating a block in autophagosome formation.

-

Conclusion

This compound is a powerful chemical probe for the study of autophagy. Its specific inhibition of Atg7's E1-like activity provides a direct means to block autophagosome formation, allowing for detailed investigation into the roles of autophagy in various physiological and pathological contexts. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to accurately assess its impact on the autophagy pathway. The continued exploration of Atg7 inhibitors like this compound holds significant promise for the development of novel therapeutics targeting a wide range of human diseases.

References

- 1. embopress.org [embopress.org]

- 2. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 3. embopress.org [embopress.org]

- 4. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

Atg7-IN-2: A Technical Guide for Investigating ATG7 Function in Cancer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Atg7-IN-2, a potent and selective inhibitor of Autophagy-related protein 7 (ATG7). This document details the core principles of ATG7's function in cancer, the mechanism of this compound, and provides detailed protocols for its use in research settings. The information is intended to empower researchers to effectively utilize this tool in their studies of autophagy and its role in oncology.

Introduction to ATG7 and its Role in Cancer

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a dual role in cancer by acting as both a tumor suppressor and a promoter of tumor growth. ATG7 is a crucial E1-like activating enzyme that is essential for the initiation of autophagy.[1][2] It facilitates two key ubiquitin-like conjugation systems: the ATG12-ATG5 and the ATG8 (LC3/GABARAP) systems, which are critical for the formation of the autophagosome.[3][4]

The function of ATG7 in cancer is complex and context-dependent.[5][6] In some contexts, autophagy can promote the survival of established tumors by providing nutrients during periods of metabolic stress.[7] Conversely, in other scenarios, autophagy can suppress tumor initiation by removing damaged organelles and protein aggregates.[1] The intricate role of ATG7 makes it a compelling target for cancer research and therapeutic development.

This compound: A Potent Inhibitor of ATG7

This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of ATG7. By inhibiting ATG7, this compound effectively blocks the autophagy process, making it a valuable tool for studying the functional consequences of autophagy inhibition in cancer cells.

Mechanism of Action

This compound acts as a potent inhibitor of ATG7's E1-like enzyme activity.[8][9] This inhibition prevents the activation and transfer of ATG8 family proteins (like LC3B) to phosphatidylethanolamine (PE), a critical step in autophagosome membrane formation. The result is a dose-dependent decrease in the levels of lipidated LC3B (LC3-II), a key marker of autophagosome formation, and an accumulation of autophagy substrates like p62/SQSTM1.[10]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ATG7 Inhibition) | 0.089 µM | Biochemical Assay | [3][8] |

| IC50 (ATG7-ATG8 Thioester Formation) | 0.335 µM | HEK293 Cells | [8] |

| IC50 (LC3B Lipidation) | 2.6 µM | H4 Cells | [8] |

Table 2: Cellular Effects of this compound

| Parameter | Value | Cell Line | Reference |

| EC50 (Cell Viability Reduction) | 2.6 µM | H1650 Cells | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study ATG7 function.

Cell Culture and Treatment

-

Cell Seeding: Plate cancer cells of interest in appropriate cell culture plates and allow them to adhere and reach 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blotting for Autophagy Markers

This protocol is designed to assess the levels of key autophagy proteins, LC3B and p62/SQSTM1, following treatment with this compound.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit or a similar method.

-

Sample Preparation:

-

Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Transfer:

-

Load the samples onto a polyacrylamide gel (e.g., 12-15% for LC3B) and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. The ratio of LC3-II to LC3-I is a key indicator of autophagic activity. An increase in p62 levels indicates inhibition of autophagy.

-

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for the desired duration (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Autophagy Flux Assay

An autophagy flux assay is crucial to distinguish between an induction of autophagy and a blockage of the pathway. This can be achieved by using lysosomal inhibitors like Bafilomycin A1 or Chloroquine in combination with this compound.

-

Cell Seeding and Treatment: Seed and treat cells with this compound or vehicle as described in the cell culture protocol.

-

Lysosomal Inhibitor Treatment: In the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.

-

Western Blotting: Perform western blotting for LC3B as described above.

-

Data Analysis: In cells with functional autophagy, treatment with a lysosomal inhibitor will lead to a significant accumulation of LC3-II compared to untreated cells. If this compound is effectively inhibiting autophagy, there will be a blunted or absent accumulation of LC3-II even in the presence of the lysosomal inhibitor, as the formation of autophagosomes is blocked upstream.

Visualizing ATG7 Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core ATG7 signaling pathway and a typical experimental workflow for studying this compound.

Caption: The core ATG7 signaling pathway in autophagy.

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound is a powerful and specific chemical probe for elucidating the multifaceted roles of ATG7-mediated autophagy in cancer. By providing detailed protocols and a clear understanding of its mechanism of action, this guide aims to facilitate robust and reproducible research. The careful application of this compound in well-designed experiments will undoubtedly contribute to a deeper understanding of autophagy in cancer biology and may pave the way for novel therapeutic strategies.

References

- 1. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. ATG7 | Cancer Genetics Web [cancer-genetics.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Nordic Biosite [nordicbiosite.com]

- 10. Discovery and optimization of pyrazolopyrimidine sulfamates as ATG7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Neurodegeneration with Atg7-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant and growing challenge to human health. A key cellular process implicated in the pathogenesis of many of these disorders is autophagy, the body's intrinsic mechanism for clearing damaged organelles and misfolded protein aggregates. Autophagy-related gene 7 (Atg7) is a critical E1-like activating enzyme essential for the formation of autophagosomes. Genetic studies have demonstrated that the loss or dysfunction of Atg7 leads to neurodegeneration in animal models and is associated with human neurological disorders.[1][2][3][4][5] Atg7-IN-2 is a potent and specific small molecule inhibitor of Atg7, offering a powerful tool for the pharmacological investigation of autophagy's role in neuronal homeostasis and disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, and presents detailed experimental protocols for its application in in vitro models of neurodegeneration.

Introduction to Atg7 and its Role in Neurodegeneration

Autophagy is a highly conserved catabolic process crucial for maintaining cellular homeostasis.[6] The process involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the enclosed materials. Atg7 plays a pivotal, non-redundant role in this pathway by activating two ubiquitin-like conjugation systems: the Atg12-Atg5 and the LC3-phosphatidylethanolamine (PE) conjugation systems, both of which are indispensable for autophagosome formation.[2]

A substantial body of evidence links impaired autophagy to the pathology of major neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS).[1][7] In these conditions, the accumulation of misfolded protein aggregates—such as amyloid-beta (Aβ) and tau in AD, α-synuclein in PD, and mutant huntingtin (mHtt) in HD—is a key pathological hallmark.[7] Genetic ablation of Atg7 in the central nervous system of mice results in the accumulation of these protein aggregates, leading to progressive neurodegeneration and motor deficits, thereby validating Atg7 as a crucial factor in neuronal health.[1][5]

This compound emerges as a valuable chemical probe to dissect the acute effects of autophagy inhibition in neurodegenerative models, complementing genetic studies and offering a potential therapeutic avenue to modulate this pathway.

This compound: A Potent Inhibitor of Autophagy

This compound is a potent, small-molecule inhibitor of the E1-like enzyme Atg7. Its mechanism of action involves the direct inhibition of Atg7's enzymatic activity, thereby blocking the downstream processes of LC3 lipidation and autophagosome formation.

Quantitative Data for this compound

The following table summarizes the known in vitro biochemical and cellular activities of this compound. It is important to note that these data were generated in non-neuronal cell lines, and validation in neuronal models is a key area for future investigation.

| Parameter | Value | Cell Line / System | Description | Reference |

| IC50 (ATG7) | 0.089 µM | Biochemical Assay | Potency of this compound in inhibiting ATG7 enzymatic activity in a cell-free system. | [8] |

| IC50 (ATG7-ATG8 Thioester Formation) | 0.335 µM | HEK293 Cells | Concentration required to inhibit the formation of the ATG7-ATG8 thioester conjugate by 50% in a cellular context. | [8] |

| IC50 (LC3B Lipidation) | 2.6 µM | H4 Cells | Concentration required to suppress the conversion of LC3-I to LC3-II by 50%, a key marker of autophagosome formation. | [8] |

| EC50 (Cell Viability) | 2.6 µM | H1650 Cells | Effective concentration to reduce cell viability by 50% after 72 hours of treatment. | [8] |

Signaling Pathways and Experimental Workflows

Understanding the mechanism of this compound requires visualizing its place in the autophagy pathway and the logical flow of experiments designed to probe its effects in a neurodegenerative context.

This compound Mechanism of Action in the Autophagy Pathway

References

- 1. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimizing filter trap assay for the detection of aggregated alpha-synuclein in brain samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Generation of induced neurons from human induced pluripotent stem cells. [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. 2.4. Cell Viability Assay [bio-protocol.org]

- 8. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]